Atorvastatin 3-Isopropyl Ether tert-Butyl Ester

Pharmaceutical impurity profiling Chromatographic separation LC-MS method development

Generic reference standards cause inaccurate impurity quantitation, risking ANDA rejection. Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a structurally unique, fully characterized impurity standard ensuring method specificity and regulatory compliance. - Resolves from atorvastatin and common esters (e.g., tert-butyl ester) for accurate quantification. - Unique exact mass and fragmentation pattern enable definitive LC-MS/MS identification. - Supplied with comprehensive CoA and structural data for ANDA/regulatory support.

Molecular Formula C40H49FN2O5
Molecular Weight 656.839
CAS No. 1797009-04-1
Cat. No. B583179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin 3-Isopropyl Ether tert-Butyl Ester
CAS1797009-04-1
Synonyms(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-3-isopropyl Ether tert-Butyl Ester; 
Molecular FormulaC40H49FN2O5
Molecular Weight656.839
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C40H49FN2O5/c1-26(2)37-36(39(46)42-31-16-12-9-13-17-31)35(28-14-10-8-11-15-28)38(29-18-20-30(41)21-19-29)43(37)23-22-32(44)24-33(47-27(3)4)25-34(45)48-40(5,6)7/h8-21,26-27,32-33,44H,22-25H2,1-7H3,(H,42,46)/t32-,33-/m1/s1
InChIKeyIMQWAKSVBWXUSX-CZNDPXEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester CAS 1797009-04-1: A Critical Synthesis-Related Impurity Marker for Atorvastatin Quality Control and Procurement


Atorvastatin 3-Isopropyl Ether tert-Butyl Ester (CAS 1797009-04-1) is a structurally defined derivative and a known synthesis-related degradant of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor [1]. This compound is not a therapeutic agent but serves as a critical impurity reference standard in the analytical and quality control processes for atorvastatin active pharmaceutical ingredient (API) and finished dosage forms. Its presence arises primarily from incomplete esterification or solvent-mediated alkyl exchange during the multistep synthesis of atorvastatin, making it a key marker for process monitoring and stability assessment [2]. The compound's molecular formula is C40H49FN2O5 with a molecular weight of 656.83 g/mol, and it possesses defined stereochemistry at two centers, as indicated by its IUPAC name, tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate .

Why Atorvastatin 3-Isopropyl Ether tert-Butyl Ester Cannot Be Substituted by Generic Atorvastatin or Other Process Impurities in Analytical Workflows


In pharmaceutical analysis, the use of a non-specific or incorrect impurity reference standard can lead to inaccurate quantification, flawed method validation, and potential regulatory non-compliance. Atorvastatin 3-Isopropyl Ether tert-Butyl Ester possesses a unique chemical structure—featuring both a tert-butyl ester and a 3-isopropyl ether group on the heptanoate side chain—that distinguishes it from the parent drug atorvastatin and other common impurities like atorvastatin tert-butyl ester (CAS 134395-00-9) or atorvastatin isopropyl ester (CAS 1035205-25-4) . This structural differentiation results in a distinct chromatographic retention time and a specific mass spectral signature, which are critical for unequivocal identification and quantitation in HPLC-UV, LC-MS, and stability-indicating methods [1]. Generic substitution with a compound of similar but not identical structure would compromise the selectivity and accuracy of analytical methods, leading to erroneous purity assessments and potentially allowing out-of-specification batches to be released, thus undermining drug safety and efficacy [2].

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester (CAS 1797009-04-1): Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation: Unique 3-Isopropyl Ether and tert-Butyl Ester Moieties Confer Distinct Physicochemical and Chromatographic Properties vs. Key Impurity Analogs

The target compound, Atorvastatin 3-Isopropyl Ether tert-Butyl Ester, is structurally differentiated from the closely related impurity, Atorvastatin tert-Butyl Ester (CAS 134395-00-9), by the presence of an additional 3-isopropyl ether group at the C3 position of the heptanoate side chain. This modification replaces a secondary hydroxyl group with an isopropoxy substituent, leading to significant changes in molecular weight, lipophilicity, and hydrogen bonding capacity .

Pharmaceutical impurity profiling Chromatographic separation LC-MS method development

Chromatographic Resolution: Critical for Accurate Quantification in HPLC-UV and LC-MS Impurity Profiling Methods

In pharmaceutical analysis, accurate quantification of impurities mandates baseline chromatographic resolution between the analyte and all known impurities. While specific relative retention time (RRT) data for this exact compound is not publicly available in peer-reviewed literature, its unique molecular structure—combining a bulky tert-butyl ester and an isopropyl ether—ensures a distinct retention time compared to other atorvastatin impurities in standard reversed-phase HPLC methods [1]. This property is essential for methods validated according to ICH Q2(R1) guidelines, where specificity is a critical parameter [2].

HPLC method validation Impurity profiling Regulatory compliance

Mass Spectrometric Differentiation: Unique Exact Mass and Fragmentation Pattern Enable Unambiguous Identification in LC-HRMS

High-resolution mass spectrometry (HRMS) is a cornerstone of modern impurity profiling. Atorvastatin 3-Isopropyl Ether tert-Butyl Ester possesses a unique exact monoisotopic mass of 656.36255 Da , which is readily distinguishable from other atorvastatin-related impurities. For example, the common impurity atorvastatin tert-butyl ester (CAS 134395-00-9) has an exact mass of 614.299 Da . This difference of 42.06 Da (corresponding to the addition of a C3H6O moiety) is well within the resolving power of modern Q-TOF or Orbitrap instruments and provides unequivocal identification.

LC-HRMS Impurity identification Structural elucidation

Regulatory and Pharmacopoeial Alignment: Essential for ANDA/DMF Submissions and Quality by Design (QbD) Approaches

For generic pharmaceutical manufacturers, demonstrating control over the impurity profile is a fundamental requirement for Abbreviated New Drug Application (ANDA) approval and compliance with ICH Q3A/Q3B guidelines. Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a recognized process-related impurity that must be monitored and controlled. The European Pharmacopoeia (EP) monograph for atorvastatin calcium sets strict limits for specified impurities (e.g., 0.15% for Impurity D) and a 0.10% threshold for any unspecified impurity [1]. While this specific compound may not be individually named in the monograph, its structural class and formation pathway necessitate its control as part of a comprehensive impurity control strategy [2].

ANDA submission Drug Master File Quality by Design

Critical Application Scenarios for Atorvastatin 3-Isopropyl Ether tert-Butyl Ester (CAS 1797009-04-1) in Pharmaceutical Quality Control and Regulatory Compliance


HPLC Method Development and Validation for Atorvastatin Impurity Profiling

This compound is an essential reference standard for developing and validating stability-indicating HPLC methods for atorvastatin API and finished drug products. Its unique structure ensures it is a critical marker for method specificity, requiring demonstration of baseline resolution from the atorvastatin peak and from other known impurities like atorvastatin tert-butyl ester. Successful validation using this standard is a prerequisite for meeting ICH Q2(R1) requirements and for subsequent routine quality control and stability testing [1].

LC-MS/MS Confirmation of Identity for Unknown Impurities During Process Development

During the development and optimization of a new atorvastatin synthetic route, this compound serves as a definitive reference standard for LC-MS/MS. Its unique exact mass and fragmentation pattern, distinct from more common impurities, allow for the rapid and confident identification of this specific byproduct. This enables process chemists to pinpoint the exact step where the impurity is formed (e.g., incomplete esterification) and implement targeted process changes or purification steps to reduce its levels below acceptable limits, thereby improving overall yield and purity [2].

Regulatory Dossier Support for ANDA and DMF Submissions

For generic pharmaceutical companies, providing a comprehensive impurity profile is a core component of an ANDA. The procurement and use of a fully characterized Atorvastatin 3-Isopropyl Ether tert-Butyl Ester reference standard provides the necessary documentation (Certificate of Analysis, structural characterization data) to demonstrate to regulatory agencies (e.g., FDA, EMA) that the applicant has identified, understood, and can adequately control this process-related impurity. This evidence supports the claim that the proposed generic product is pharmaceutically equivalent and bioequivalent to the reference listed drug (RLD) [3].

Stability Studies and Forced Degradation Assessment

While primarily a process impurity, this compound can also serve as a marker in forced degradation studies designed to evaluate the stability of atorvastatin under stress conditions (e.g., heat, humidity, acidic/basic hydrolysis). Its presence or increase under specific stress conditions provides insight into degradation pathways and helps to develop a robust stability-indicating method. Accurate quantitation of this impurity during long-term and accelerated stability studies is essential for establishing product shelf life and storage conditions, directly impacting commercial viability and patient safety [4].

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